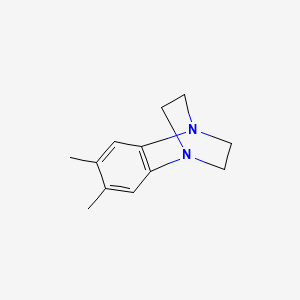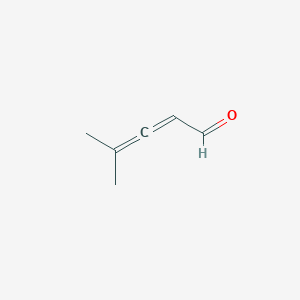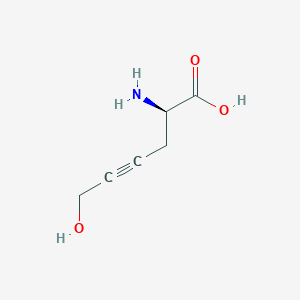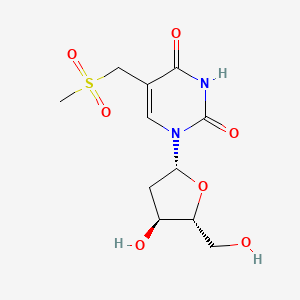
3,4-Dihydroxy-5-methoxybenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-methoxybenzaldehyde oxime is an organic compound derived from 3,4-Dihydroxy-5-methoxybenzaldehyde. This compound is characterized by the presence of hydroxyl, methoxy, and oxime functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-methoxybenzaldehyde oxime can be synthesized through the reaction of 3,4-Dihydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the aldehyde group of 3,4-Dihydroxy-5-methoxybenzaldehyde reacting with hydroxylamine to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the large-scale synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-methoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dihydroxy-5-methoxybenzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing enzymatic activities and redox processes. The hydroxyl and methoxy groups contribute to its antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxy-3,4-dihydroxybenzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the additional hydroxyl group.
Uniqueness
3,4-Dihydroxy-5-methoxybenzaldehyde oxime is unique due to the presence of both hydroxyl and methoxy groups along with the oxime functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
66842-91-9 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-[(Z)-hydroxyiminomethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-5(4-9-12)2-6(10)8(7)11/h2-4,10-12H,1H3/b9-4- |
InChI Key |
WCHGNHSEDPOLIQ-WTKPLQERSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)O)/C=N\O |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


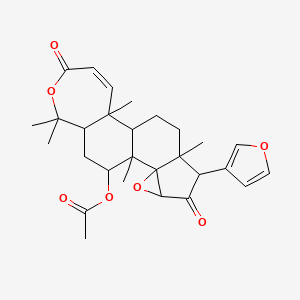

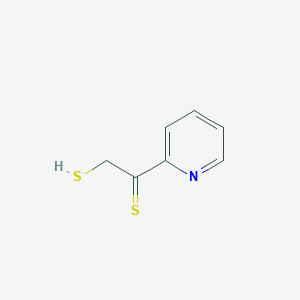
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

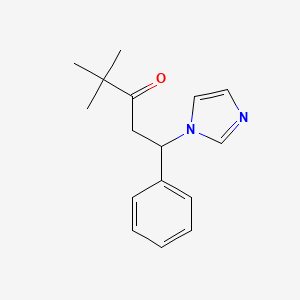
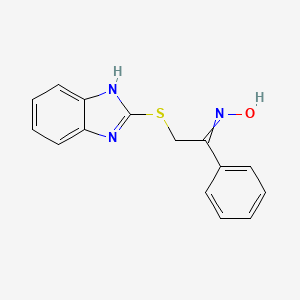
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
